molecular formula C10H14O4 B14680680 Methyl 8-oxo-7-oxabicyclo[4.2.1]nonane-9-carboxylate CAS No. 37746-07-9

Methyl 8-oxo-7-oxabicyclo[4.2.1]nonane-9-carboxylate

Cat. No.: B14680680
CAS No.: 37746-07-9
M. Wt: 198.22 g/mol
InChI Key: QNGYNLNQBVPUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-oxo-7-oxabicyclo[421]nonane-9-carboxylate is a bicyclic compound with a unique structure that includes an oxo group and an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-oxo-7-oxabicyclo[4.2.1]nonane-9-carboxylate typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxo-7-oxabicyclo[4.2.1]nonane-9-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines, thiols, or halides .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Methyl 8-oxo-7-oxabicyclo[4.2.1]nonane-9-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 8-oxo-7-oxabicyclo[4.2.1]nonane-9-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxo group and the bicyclic structure allow it to fit into specific binding sites, influencing biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Properties

CAS No.

37746-07-9

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 8-oxo-7-oxabicyclo[4.2.1]nonane-9-carboxylate

InChI

InChI=1S/C10H14O4/c1-13-10(12)8-6-4-2-3-5-7(8)14-9(6)11/h6-8H,2-5H2,1H3

InChI Key

QNGYNLNQBVPUBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CCCCC1OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.